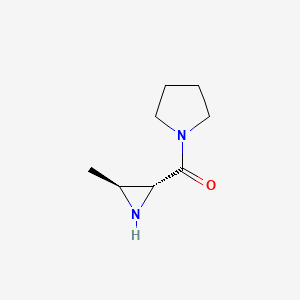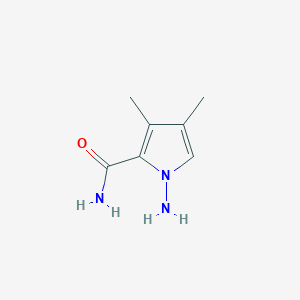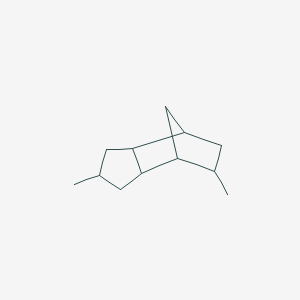
2,5-Dimethyloctahydro-1H-4,7-methanoindene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,5-Dimethyloctahydro-1H-4,7-methanoindene is a chemical compound with the molecular formula C12H20. It is a bicyclic hydrocarbon that features a unique structure, making it of interest in various fields of scientific research and industrial applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Dimethyloctahydro-1H-4,7-methanoindene typically involves the hydrogenation of related indene derivatives under specific conditions. The process may include the use of catalysts such as palladium or platinum to facilitate the hydrogenation reaction .
Industrial Production Methods
Industrial production of this compound often involves large-scale hydrogenation processes, where the reaction conditions are optimized for yield and purity. The use of high-pressure hydrogen gas and efficient catalysts are common in these methods .
Analyse Chemischer Reaktionen
Types of Reactions
2,5-Dimethyloctahydro-1H-4,7-methanoindene undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may involve the use of reducing agents like lithium aluminum hydride.
Substitution: Halogenation and other substitution reactions can be performed using reagents like bromine or chlorine.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Bromine in carbon tetrachloride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or alcohols, while substitution reactions can produce halogenated derivatives .
Wissenschaftliche Forschungsanwendungen
2,5-Dimethyloctahydro-1H-4,7-methanoindene has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of specialty chemicals and materials
Wirkmechanismus
The mechanism of action of 2,5-Dimethyloctahydro-1H-4,7-methanoindene involves its interaction with specific molecular targets. The compound may act as a ligand, binding to receptors or enzymes and modulating their activity. The exact pathways and targets depend on the specific application and derivative being studied .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Octahydro-1H-4,7-methanoindene: A related compound with similar structural features.
Bicyclo[2.2.1]heptane: Another bicyclic hydrocarbon with comparable properties
Uniqueness
2,5-Dimethyloctahydro-1H-4,7-methanoindene is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in various specialized applications .
Eigenschaften
CAS-Nummer |
89394-30-9 |
|---|---|
Molekularformel |
C12H20 |
Molekulargewicht |
164.29 g/mol |
IUPAC-Name |
4,8-dimethyltricyclo[5.2.1.02,6]decane |
InChI |
InChI=1S/C12H20/c1-7-3-11-9-5-8(2)10(6-9)12(11)4-7/h7-12H,3-6H2,1-2H3 |
InChI-Schlüssel |
YWODRIVKZDDQEI-UHFFFAOYSA-N |
Kanonische SMILES |
CC1CC2C3CC(C(C3)C2C1)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


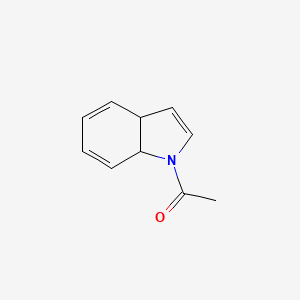
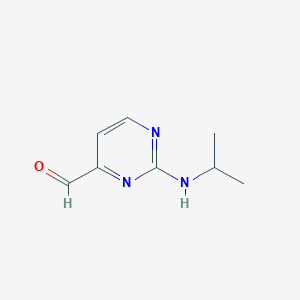

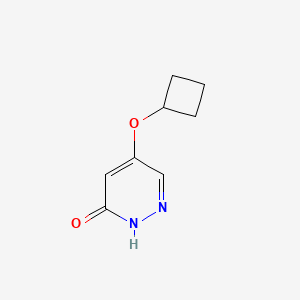


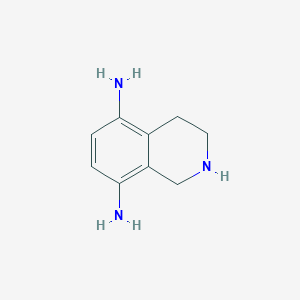
![3-Chloro-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine](/img/structure/B15071846.png)
![(S)-4-Hydroxy-2-oxaspiro[4.4]nonan-3-one](/img/structure/B15071849.png)
